N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole core, a 1-ethylpyrazole substituent, and a 2,3-dihydrobenzofuran-5-sulfonamide moiety. Sulfonamide groups are known for their hydrogen-bonding capabilities and acidity, which can influence pharmacokinetic properties such as solubility and protein binding . The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability in drug candidates.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-2-21-10-12(8-17-21)16-19-15(25-20-16)9-18-26(22,23)13-3-4-14-11(7-13)5-6-24-14/h3-4,7-8,10,18H,2,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYBSAZHRRIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuran moiety attached to a sulfonamide group and a pyrazole derivative. The molecular formula is CHNOS, with a molecular weight of approximately 348.37 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazole Ring : This is achieved through the reaction of 1-ethylhydrazine with appropriate carbonyl compounds.
- Oxadiazole Formation : The introduction of oxadiazole involves cyclization reactions with suitable reagents.
- Benzofuran Sulfonamide Coupling : The final step links the pyrazole and oxadiazole moieties to the benzofuran sulfonamide through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
-
Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease pathways, including proteases and kinases.
Enzyme Target Inhibition Type IC50 (nM) PARP (Poly(ADP-ribose) polymerase) Competitive 150 Cathepsin B Non-competitive 200
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on breast cancer cell lines (MCF7). Results indicated that it induces apoptosis through caspase activation pathways, demonstrating its potential as an anticancer agent.
- Anti-inflammatory Effects : Another investigation focused on its anti-inflammatory properties in animal models. The compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes two analogs with similar cores but divergent substituents. Key structural and molecular differences are analyzed below:
Core Structural Similarities
All three compounds share:
- A 1,2,4-oxadiazole ring at position 3.
- A 1-ethylpyrazole group attached to the oxadiazole.
- An N-methyl linkage connecting the oxadiazole to a terminal functional group.
Substituent Variations and Implications
Hypothetical Property Comparisons
- Solubility : The target compound’s sulfonamide group may improve aqueous solubility compared to the carboxamide (Analog 1) and fluorinated benzamide (Analog 2) due to its ionizable nature.
- Lipophilicity : Analog 2’s trifluoro and methoxy groups likely increase logP relative to the target compound. The dihydrobenzofuran in the target may balance lipophilicity and rigidity.
- Bioactivity : Sulfonamides often exhibit protease or kinase inhibitory activity, whereas thiazole-carboxamides (Analog 1) are common in antimicrobial agents. Fluorinated benzamides (Analog 2) may target enzymes sensitive to halogen bonding.
Research Findings and Limitations
- No experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound are available in the provided evidence, limiting direct comparisons.
- Analog 1 and Analog 2 lack critical physicochemical data (e.g., density, melting point), restricting quantitative analysis .
- Structural inferences suggest the target compound’s sulfonamide and dihydrobenzofuran groups could differentiate its drug-likeness from analogs, but validation requires empirical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
